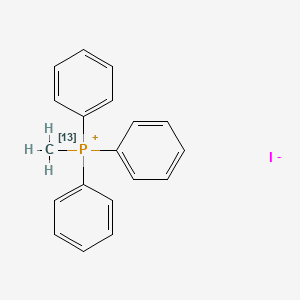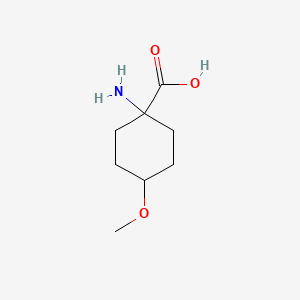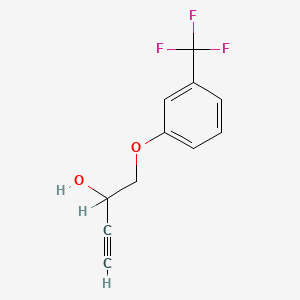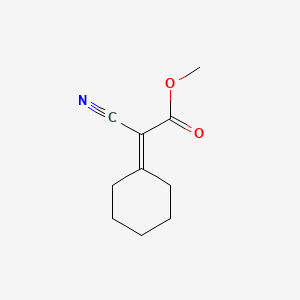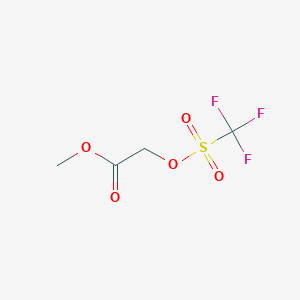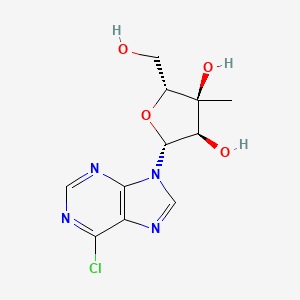
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine
Vue d'ensemble
Description
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine, also known as cladribine, is a synthetic purine nucleoside analog that has been used in the treatment of hematological malignancies. This compound was first synthesized in the 1970s and has since been extensively studied for its antineoplastic properties.
Mécanisme D'action
Cladribine is a prodrug that is converted to its active form, 2-chloro-adenosine triphosphate (Cl-ATP), within cells. Cl-ATP is then incorporated into DNA during replication, leading to DNA damage and cell death. Cladribine also inhibits DNA synthesis and repair, further contributing to its antineoplastic effects.
Effets Biochimiques Et Physiologiques
Cladribine has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also has immunomodulatory effects, including the suppression of T-cell proliferation and the induction of regulatory T-cells.
Avantages Et Limitations Des Expériences En Laboratoire
Cladribine has several advantages for use in laboratory experiments, including its high potency and specificity for cancer cells. However, it can be toxic to normal cells at high concentrations, and its mechanism of action can lead to the development of drug resistance.
Orientations Futures
There are several potential future directions for research on 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine. These include investigating its use in combination with other chemotherapeutic agents, exploring its potential for the treatment of other types of cancer, and further elucidating its immunomodulatory effects. Additionally, there is ongoing research on the use of 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine in the treatment of autoimmune diseases, particularly multiple sclerosis.
Applications De Recherche Scientifique
Cladribine has been extensively studied for its antineoplastic properties, particularly in the treatment of hematological malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7+,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-ZGUVBZSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN=C3Cl)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457383 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
CAS RN |
849241-91-4 | |
| Record name | 6-Chloro-9-(3-C-methyl-b-D-ribofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



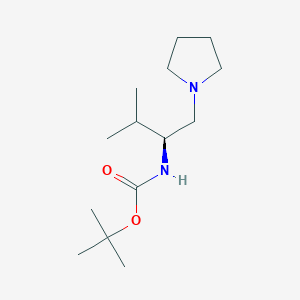

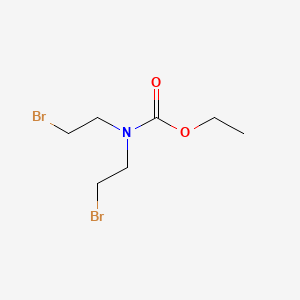
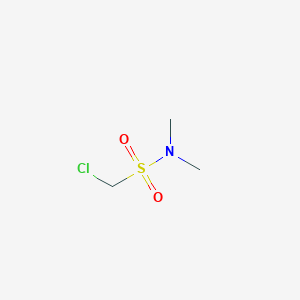
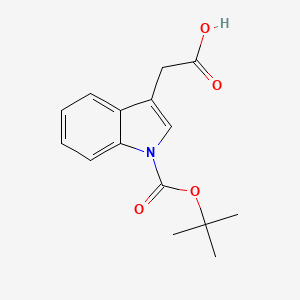
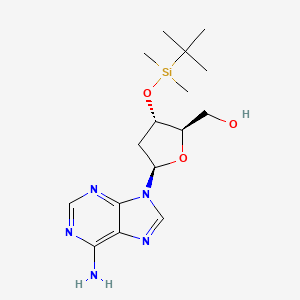
![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)
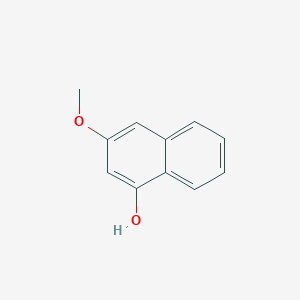
![1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1609918.png)
